molecular formula C13H11NO4 B1298647 Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate CAS No. 2286-56-8

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Cat. No.: B1298647
CAS No.: 2286-56-8
M. Wt: 245.23 g/mol
InChI Key: RYGTWDAUOUMNRA-YHYXMXQVSA-N
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Description

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS: 153910-33-9 or 2286-56-8) is a cyanoacrylate derivative characterized by a 1,3-benzodioxole substituent. Its molecular formula is C₁₃H₁₁NO₄ (molecular weight: 245.23 g/mol), and it features an α-cyano group, an ethyl ester, and a conjugated double bond, resulting in (E)-stereochemistry . The benzodioxol moiety contributes electron-rich aromaticity, while the cyano group enhances electrophilicity at the β-position, making it reactive in Michael additions and copolymerization reactions .

This compound has been utilized in:

  • Synthetic chemistry: As a precursor for heterocycles like diethyl 5-amino-3-arylfuran-2,4-dicarboxylates via reactions with ethylglycinate .
  • Biological studies: In the synthesis of arylidene-thiazolidinediones for hypoglycemic and hypolipidemic agents .
  • Flow chemistry: As a substrate for producing analytically pure compounds in continuous reactors .

Properties

CAS No.

2286-56-8

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3/b10-5-

InChI Key

RYGTWDAUOUMNRA-YHYXMXQVSA-N

SMILES

CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N

Other CAS No.

2286-56-8

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • The aldehyde undergoes nucleophilic attack by the ethyl cyanoacetate in the presence of a base.
  • This results in the formation of an intermediate which then undergoes dehydration to yield the final product.

Alternative Synthesis Approaches

Other methods for synthesizing Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate may include:

  • Esterification : In some cases, direct esterification of the corresponding acid with ethanol can be employed, although this method is less common due to lower yields compared to Knoevenagel condensation.

Optimization Strategies

To optimize the yield and purity of this compound, several factors must be controlled:

  • Reaction Time : Extended reaction times can lead to higher yields but may also increase side reactions.

  • Catalyst Concentration : The amount of catalyst used can significantly affect the reaction rate and yield.

  • Temperature Control : Maintaining an optimal temperature is crucial for preventing decomposition or unwanted side reactions.

Yield and Purity Analysis

Yield percentages for this synthesis can vary based on the specific conditions employed but typically range from 70% to 90%. Purity can be assessed using techniques such as:

  • High-performance liquid chromatography (HPLC)

  • Nuclear magnetic resonance (NMR) spectroscopy

This compound has diverse applications across various fields:

Application Area Description
Adhesives Utilized in protective coatings due to strong adhesive properties and rapid polymerization.
Biomedical Research Investigated for use in drug delivery systems due to its chemical reactivity.
Pharmaceutical Intermediates Serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals.

Recent studies have highlighted the potential biological activities of this compound, particularly its interactions with proteins and enzymes facilitated by its unique structural features. The benzodioxole moiety enhances its reactivity and may contribute to hydrophobic interactions and hydrogen bonding capabilities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

Biomedical Applications

Adhesives in Surgical Procedures
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is utilized as a tissue adhesive in surgical procedures. Its rapid polymerization upon contact with moisture makes it an effective alternative to traditional sutures and staples. This compound is particularly advantageous in closing skin incisions and wounds due to its ability to form a strong bond quickly while minimizing tissue trauma .

Dermatological Uses
In dermatology, this cyanoacrylate is employed in products for wound closure and skin repair. Its formulation allows for effective sealing of lacerations and abrasions, promoting faster healing while providing a barrier against pathogens. Clinical studies have shown that cyanoacrylate adhesives can reduce scarring compared to traditional methods .

Cosmetic Applications
this compound is also found in cosmetic products, particularly in eyelash extensions and nail enhancements. Its strong adhesive properties ensure longevity and durability, making it a preferred choice for beauty professionals .

Material Science Applications

Composite Materials
This compound is used in the formulation of advanced composite materials. Its ability to bond dissimilar substrates makes it valuable in creating lightweight yet strong materials for aerospace and automotive applications. The incorporation of this compound enhances the mechanical properties of composites, improving their performance under stress .

Coatings and Sealants
In the coatings industry, this cyanoacrylate serves as a key ingredient in sealants that require rapid curing times and excellent adhesion to various surfaces. Its application extends to protective coatings that enhance the durability of surfaces exposed to harsh environmental conditions .

Chemical Synthesis Applications

Synthesis of Bioactive Compounds
this compound plays a role in the synthesis of various bioactive compounds. It can act as a building block in organic synthesis, facilitating the creation of complex molecules with potential pharmaceutical applications. Researchers have explored its use in synthesizing novel drug candidates through various chemical reactions .

Polymerization Studies
The compound is also significant in polymer chemistry research, where it is used to study polymerization mechanisms and develop new polymeric materials with tailored properties. Its reactivity allows chemists to investigate different polymerization techniques and their effects on material characteristics .

Mechanism of Action

The mechanism by which Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds or other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyanoacrylates

Ethyl (E)-3-Aryl-2-Cyanoacrylates

This class includes analogs where the aryl group varies. Key examples:

Compound Name Substituent (Aryl Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate 1,3-Benzodioxol-5-yl C₁₃H₁₁NO₄ 245.23 High electrophilicity; used in heterocycle synthesis and medicinal chemistry
Ethyl 3-(4-benzyloxyphenyl)-2-cyanoacrylate 4-Benzyloxyphenyl C₁₈H₁₅NO₃ 293.32 Electron-donating benzyloxy group reduces reactivity compared to benzodioxol
Ethyl 3-(6-nitro-1,3-benzodioxol-5-yl)-2-cyanoacrylate 6-Nitro-1,3-benzodioxol-5-yl C₁₂H₈N₂O₆ 276.20 Nitro group enhances electrophilicity; crystallographically characterized
Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate Chloroimidazothiazolyl C₁₁H₈ClN₃O₂S 281.72 Heterocyclic substituent confers potential bioactivity; higher molecular weight

Key Observations :

  • Electronic Effects : The 1,3-benzodioxol group in the target compound provides electron-richness, balancing reactivity between nucleophilic and electrophilic pathways. In contrast, nitro-substituted analogs (e.g., 6-nitro derivative) exhibit heightened electrophilicity, favoring reactions with nucleophiles .
  • Biological Relevance : Imidazothiazole and benzodioxol derivatives are associated with antimicrobial or CNS activities, whereas benzyloxy-substituted analogs may prioritize solubility .

Non-Cyanoacrylate Analogs

Chalcones and Cyclohexenones

Compounds like 1-(1,3-benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones (chalcones) and ethyl 4-(1,3-benzodioxol-5-yl)-2-oxocyclohex-3-ene-1-carboxylates share the benzodioxol motif but lack the cyanoacrylate functionality .

Compound Class Functional Groups Reactivity/Applications References
Chalcones α,β-unsaturated ketone Base-catalyzed cyclization to cyclohexenones
Cyclohexenones Cyclic enone Intermediate for polycyclic natural products
Target Cyanoacrylate α-Cyano, ester, conjugated alkene Superior electrophilicity for Michael additions

Key Observations :

  • The cyanoacrylate’s α-cyano group significantly enhances electrophilicity compared to chalcones, enabling faster reactions with amines and thiols .
  • Cyclohexenones, derived from chalcones, lack the ester-cyano conjugation, reducing their utility in polymer chemistry .

Heterocyclic Derivatives

Ethyl 5-(1,3-Benzodioxol-5-yl)-1,3,4-Oxadiazole-2-Carboxylate

This compound replaces the cyanoacrylate with an oxadiazole ring, altering electronic properties and bioactivity .

Property This compound Ethyl 5-(1,3-Benzodioxol-5-yl)-Oxadiazole Carboxylate
Core Structure Cyanoacrylate Oxadiazole
Electrophilicity High (due to cyano group) Moderate
Potential Applications Polymer chemistry, medicinal chemistry Antimicrobial agents, enzyme inhibitors

Key Observations :

  • The oxadiazole derivative’s rigid heterocycle may improve metabolic stability in drug design, whereas the cyanoacrylate’s reactivity is better suited for synthetic intermediates .

Biological Activity

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₁NO₄
  • SMILES : CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N
  • InChIKey : RYGTWDAUOUMNRA-BJMVGYQFSA-N

The compound features a benzodioxole ring which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

This compound exerts its biological effects primarily through interactions with enzymes and receptors. The benzodioxole moiety can engage with hydrophobic pockets in proteins, while the cyano group may form hydrogen bonds with active sites on these proteins. This dual interaction mechanism may lead to modulation of protein activity, influencing various biological pathways such as apoptosis in cancer cells and antimicrobial responses.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activities. For instance:

  • Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This is particularly noted in human malignant cell lines where low concentrations (10 μM) effectively inhibited spheroid formation .
  • Mechanisms of Action : The anticancer activity is attributed to the compound's ability to inhibit glycosylation mechanisms within cells, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Its derivatives have been tested against various bacterial strains, revealing a broad spectrum of activity. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell lysis .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Biological Activity
This compoundCyanoacrylateAnticancer, Antimicrobial
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylateOxiraneLimited biological activity compared to cyanoacrylate
1-(1,3-Benzodioxol-5-yl)-2-butanamineAmineModerate anticancer properties

This table illustrates the unique position of this compound within a class of compounds that share structural similarities but differ significantly in biological efficacy.

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated that treatment led to significant reductions in cell viability. The IC50 values indicated potent activity at concentrations as low as 10 µM .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition zones comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Michael addition followed by cyclization . For example:

  • Step 1: Condensation of 1-(1,3-benzodioxol-5-yl)ethanone with aryl aldehydes in ethanol using KOH as a base to form chalcone intermediates .
  • Step 2: Reaction of chalcones with ethyl acetoacetate under basic conditions to yield the target compound through intramolecular cyclization .
    Optimization Tips:
  • Use anhydrous ethanol to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust temperature (typically 80°C) and base concentration (e.g., 10% KOH) to enhance yield .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer:

  • Crystal Growth: Recrystallize the compound from a solvent like ethanol or dichloromethane.
  • Data Collection: Use a Bruker SMART APEXII CCD diffractometer (λ = 0.71073 Å) to collect intensity data .
  • Structure Refinement: Employ SHELXL (for small-molecule refinement) to solve the structure. Key parameters include bond lengths, angles, and displacement factors .
  • Validation: Check for R-factor (<0.05) and goodness-of-fit (S ≈ 1.0) to ensure accuracy .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be analyzed using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopy:
    • IR Spectroscopy: Identify cyano (C≡N) stretches (~2200 cm⁻¹) and ester carbonyl (C=O) peaks (~1700 cm⁻¹) .
    • NMR: Use ¹H-NMR to confirm proton environments (e.g., benzodioxole protons at δ 6.7–7.1 ppm) .
  • Computational Modeling:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and reaction pathways .
    • Analyze puckering amplitudes in cyclic intermediates using Cremer-Pople coordinates .

Q. How should researchers address contradictions in crystallographic data between similar derivatives?

Methodological Answer:

  • Data Comparison: Cross-reference bond lengths and angles with structurally related compounds (e.g., methyl analogs in ).
  • Software Tools: Use PLATON to check for missed symmetry or twinning .
  • Validation: Apply the IUCr CheckCIF tool to identify outliers in torsion angles or displacement parameters .

Q. What computational approaches are recommended for predicting the biological activity of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes involved in inflammation or cancer) .
  • QSAR Modeling: Develop models based on molecular descriptors (e.g., logP, polar surface area) to predict cytotoxicity or receptor affinity .
  • ADMET Prediction: Utilize SwissADME to assess pharmacokinetic properties like bioavailability and blood-brain barrier penetration .

Q. How can researchers evaluate the compound’s biological activity in vitro?

Methodological Answer:

  • Cell-Based Assays:
    • Antiproliferative Activity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM .
    • Enzyme Inhibition: Test against COX-2 or α-glucosidase using fluorometric or colorimetric kits .
  • Data Interpretation: Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Q. What regulatory considerations apply to handling this compound in research settings?

Methodological Answer:

  • Controlled Substance Status: Verify if the compound is listed under Part 1 of the Third Schedule of the MDA 1973 (e.g., Singapore’s 2024 update ).
  • Safety Protocols:
    • Use fume hoods and PPE (gloves, lab coats) due to potential toxicity.
    • Store in sealed containers at –20°C to prevent degradation .

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